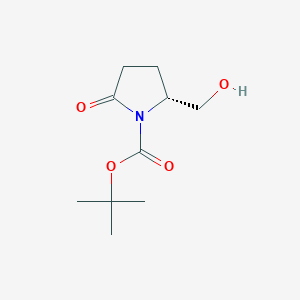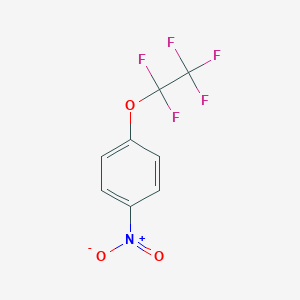
(3-Mercapto-phenyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H15NO2S . It has a molecular weight of 225.31 g/mol.
Synthesis Analysis
The synthesis of “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” can be achieved from Di-tert-butyl dicarbonate and 3-Aminothiophenol . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .Molecular Structure Analysis
The molecular structure of “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” consists of a carbamate group attached to a phenyl ring with a mercapto (sulfhydryl) group .Chemical Reactions Analysis
Carbamates, such as “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester”, are key structural motifs in many approved drugs and prodrugs . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Physical And Chemical Properties Analysis
The predicted boiling point of “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” is 286.4±23.0 °C, and its predicted density is 1.179±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis
This compound is used in various areas of research including Life Science, Material Science, and Chemical Synthesis . It plays a crucial role in the synthesis of new compounds, contributing to the development of new materials and life science research.
Anti-inflammatory Activity
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid . These compounds were evaluated for in vivo anti-inflammatory activity compared to the standard drug, indomethacin, by using the carrageenan-induced rat paw edema protocol . Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 h, with the percentage of inhibition values ranging from 54.239 to 39.021% .
Docking Studies
In addition to experimental results, in silico docking studies were used as a tool to verify and expand the experimental outcomes . This provides a computational approach to understand the interaction of the compound with biological targets, aiding in the design of new drugs.
Palladium-catalyzed Synthesis
tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the synthesis of complex organic molecules, contributing to the development of new pharmaceuticals.
Synthesis of Pyrroles
It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . Pyrroles are important heterocyclic compounds that are found in many natural products and pharmaceuticals.
Development of Safer Anti-inflammatory Drugs
The serious side effects of non steroidal anti-inflammatory drugs (NSAIDs) are limiting their use in common inflammation cases . Interestingly, the replacement of the carboxylic groups by amide groups in NSAID drugs such as indomethacin, meclofenamic acid, and ketoprofen conferred the compound’s greater selectivity for cyclooxygenase-2 over the cyclooxygenase-1 enzyme . This enzyme exists in the form of COX-1, which plays a crucial cytoprotective role in the gastrointestinal tract, whereas the second form COX-2 is responsible for the production of PGs during inflammation . The inhibition of prostanoids was produced by COX-2 which might be decided to the anti-inflammatory, analgesic, and antipyretic affects of NSAIDs .
Mecanismo De Acción
Target of Action
The specific targets of Tert-butyl N-(3-sulfanylphenyl)carbamate are currently unknown. For instance, some carbamates are used as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system .
Biochemical Pathways
Based on the properties of similar compounds, it could potentially interfere with pathways involving its target proteins or enzymes .
Propiedades
IUPAC Name |
tert-butyl N-(3-sulfanylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h4-7,15H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQZBRIRXCOQJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Mercapto-phenyl)-carbamic acid tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)
